2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid
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Overview
Description
2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid is an aromatic compound with a molecular formula of C17H13NO4 and a molecular weight of 295.29 g/mol . This compound is characterized by the presence of an isoindolinone core, which is a common structural motif in various bioactive molecules. The compound’s structure includes a formyl group and a phenylacetic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring environmental and safety standards are met.
Chemical Reactions Analysis
2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new therapeutic agents targeting specific biological pathways and receptors.
Mechanism of Action
The mechanism of action of 2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical processes .
Comparison with Similar Compounds
2-(2-(2-Formyl-1-oxoisoindolin-4-yl)phenyl)acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A plant hormone with a similar aromatic structure but different functional groups and biological activities.
Isoindolinone derivatives: Compounds with the same core structure but varying substituents, leading to different chemical and biological properties.
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[2-(2-formyl-1-oxo-3H-isoindol-4-yl)phenyl]acetic acid |
InChI |
InChI=1S/C17H13NO4/c19-10-18-9-15-13(6-3-7-14(15)17(18)22)12-5-2-1-4-11(12)8-16(20)21/h1-7,10H,8-9H2,(H,20,21) |
InChI Key |
PEPHPGCVRNNCCW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)N1C=O)C3=CC=CC=C3CC(=O)O |
Origin of Product |
United States |
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